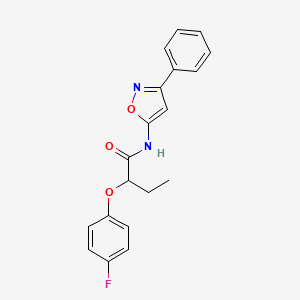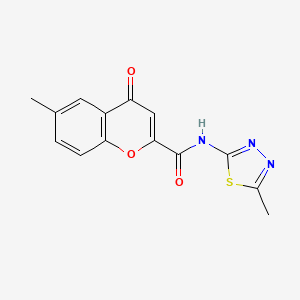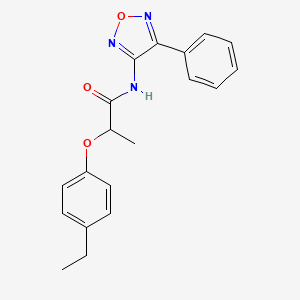![molecular formula C20H28N2O B11396014 5,7-Diethyl-2-(4-ethylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11396014.png)
5,7-Diethyl-2-(4-ethylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Diethyl-2-(4-ethylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a fascinating structure. Let’s break it down:
Name: this compound
IUPAC Name: 5,7-Diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Molecular Formula: C₁₉H₂₄N₂O
Structure: It consists of a bicyclic ring system with two ethyl groups and a phenyl group attached.
Preparation Methods
Synthetic Routes::
Cyclization Reaction: The compound can be synthesized via cyclization reactions involving appropriate precursors. For example, starting from a suitable diamine and a ketone, the cyclization can occur to form the diazatricyclo[3.3.1.1~3,7~]decan ring system.
Ring Expansion: Another approach involves ring expansion reactions, where a smaller ring system is transformed into the larger diazatricyclo[3.3.1.1~3,7~]decan ring.
Industrial Production:: Industrial-scale production methods may involve efficient and scalable synthetic routes. specific details about large-scale production are proprietary and not widely available.
Chemical Reactions Analysis
Reactivity: 5,7-Diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various reactions
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents) play crucial roles.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction could yield amines or hydroxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: Research into its pharmacological properties (e.g., antiviral, antibacterial).
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate the precise pathways and biological effects.
Comparison with Similar Compounds
Uniqueness: Its fused ring system and specific substituents set it apart.
Similar Compounds: Related compounds include other diazatricycloalkanes and bridged heterocycles.
Properties
Molecular Formula |
C20H28N2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5,7-diethyl-2-(4-ethylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H28N2O/c1-4-15-7-9-16(10-8-15)17-21-11-19(5-2)12-22(17)14-20(6-3,13-21)18(19)23/h7-10,17H,4-6,11-14H2,1-3H3 |
InChI Key |
FFNRSVFIFPGHQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4=O)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11395944.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11395945.png)

![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11395954.png)
![2-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B11395957.png)


![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395985.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11395993.png)
![5-(3-ethoxypropyl)-4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395996.png)
![4-[4-methyl-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11396003.png)
![ethyl 4-[6,7-diethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11396008.png)

